molecular formula C29H29ClN4O7S B11448598 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11448598
M. Wt: 613.1 g/mol
InChI Key: UJHJYZOLDFTXRG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a thienopyrimidine core, and a hexanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling through amide bond formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide exhibit promising anticancer properties. The thieno[3,2-d]pyrimidine scaffold has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies have indicated that modifications to the benzodioxole and thieno[3,2-d]pyrimidine moieties can enhance binding affinity to 5-LOX, suggesting a pathway for further research into its anti-inflammatory properties.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds against targets such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases like Alzheimer's and diabetes. The structural features of this compound position it as a candidate for further exploration in this area.

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers have utilized various synthetic routes to achieve this compound efficiently while exploring the effects of different substituents on biological activity.

Case Study 1: Anticancer Activity

A study conducted on derivatives of thieno[3,2-d]pyrimidines demonstrated significant cytotoxicity against breast cancer cells (MCF7). The synthesized compound showed IC50 values comparable to established chemotherapeutics. Further investigation revealed mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

In a separate study focusing on inflammation models in mice, a related compound was shown to reduce paw edema significantly when administered prior to inflammatory stimuli. The reduction in inflammatory markers (such as TNF-alpha and IL-6) confirmed the anti-inflammatory potential attributed to the benzodioxole structure.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to the modulation of signaling pathways, resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide stands out due to its unique combination of structural features. Similar compounds include:

Each of these compounds has distinct properties and applications, highlighting the uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide in scientific research and industrial applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings and studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzodioxole moiety
  • A thieno[3,2-d]pyrimidin core
  • An amino group substituted with a chloro and methoxy phenyl ring

This structural diversity suggests potential interactions with various biological targets.

Biological Activity Overview

The compound has been studied for its effects on several biological systems, particularly focusing on its anticancer properties and kinase inhibition.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • A study highlighted its ability to inhibit cell proliferation in various cancer cell lines including Huh7 , Caco2 , and MDA-MB 231 , with IC50 values indicating significant potency (values often below 10 μM) .
Cell LineIC50 Value (μM)
Huh7< 10
Caco2< 8
MDA-MB 231< 10

Kinase Inhibition

The compound has shown promising results in inhibiting specific kinases:

  • It exhibited selective inhibition against DYRK1A , with sub-micromolar IC50 values indicating strong activity. For example, compounds derived from similar structures reported IC50 values as low as 0.028 μM for DYRK1A inhibition .

The proposed mechanism involves the interaction of the compound with various protein kinases, leading to downstream effects that inhibit tumor growth. The presence of specific functional groups in the structure enhances binding affinity and selectivity towards target kinases.

Case Studies

  • In Vivo Studies : In animal models, the compound demonstrated significant tumor growth inhibition in xenograft models. The pharmacokinetic profile showed favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation .
  • Comparative Analysis : In comparative studies with other known inhibitors like AZD0530, this compound exhibited superior selectivity for certain kinases while maintaining efficacy against tumor cells .

Properties

Molecular Formula

C29H29ClN4O7S

Molecular Weight

613.1 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C29H29ClN4O7S/c1-39-22-9-7-19(14-20(22)30)32-26(36)16-34-21-10-12-42-27(21)28(37)33(29(34)38)11-4-2-3-5-25(35)31-15-18-6-8-23-24(13-18)41-17-40-23/h6-10,12-14H,2-5,11,15-17H2,1H3,(H,31,35)(H,32,36)

InChI Key

UJHJYZOLDFTXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)Cl

Origin of Product

United States

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